

Application Note: Comprehensive Characterization of 1-(3-Methoxybenzoyl)piperidin-4-one

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Compound of Interest

Compound Name:	1-(3-Methoxybenzoyl)piperidin-4-one
CAS No.:	1016741-90-4
Cat. No.:	B3072431

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Introduction

1-(3-Methoxybenzoyl)piperidin-4-one is a synthetic organic compound with a piperidin-4-one core structure, which is a prevalent scaffold in medicinal chemistry and drug discovery. Derivatives of 4-piperidone are recognized as important synthetic intermediates for the development of various pharmaceutical agents.[1][2] The precise characterization of this molecule is paramount for ensuring its purity, confirming its identity, and establishing a foundation for its use in further research and development activities. This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of **1-(3-Methoxybenzoyl)piperidin-4-one**, offering in-depth protocols and data interpretation insights for researchers, scientists, and drug development professionals.

Molecular Structure

The structural integrity of **1-(3-Methoxybenzoyl)piperidin-4-one** is the primary focus of the characterization process. The molecule consists of a piperidin-4-one ring N-acylated with a 3-

methoxybenzoyl group. This specific arrangement of functional groups gives rise to a unique spectroscopic and chromatographic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR are indispensable for confirming the connectivity and chemical environment of atoms within **1-(3-Methoxybenzoyl)piperidin-4-one**.

^1H NMR Spectroscopy

Principle: ^1H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, their relative numbers, and their proximity to other protons.

Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-(3-Methoxybenzoyl)piperidin-4-one** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Instrument Setup:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Obtain a high-resolution ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected Spectral Data & Interpretation: The ^1H NMR spectrum of **1-(3-Methoxybenzoyl)piperidin-4-one** is expected to show distinct signals corresponding to the aromatic protons of the methoxybenzoyl group and the aliphatic protons of the piperidinone ring. Due to the amide bond, restricted rotation may lead to the observation of conformational isomers at room temperature, which can be studied using variable temperature NMR.[3]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.3-7.0	Multiplet	4H	Aromatic protons (3-methoxybenzoyl group)
~ 3.85	Singlet	3H	Methoxy group (-OCH ₃) protons
~ 3.8-3.6	Multiplet	4H	Piperidinone protons adjacent to nitrogen
~ 2.6-2.4	Multiplet	4H	Piperidinone protons adjacent to carbonyl

Causality Behind Experimental Choices:

- Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, or if hydrogen bonding interactions need to be investigated, DMSO-d₆ can be used.
- Field Strength: A higher field strength (e.g., 400 MHz or above) provides better signal dispersion, which is crucial for resolving complex multiplets in the aromatic and aliphatic regions.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Protocol:

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
- Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.

Expected Spectral Data & Interpretation:

Chemical Shift (δ , ppm)	Assignment
~ 208	Carbonyl carbon (C=O) of piperidinone
~ 169	Carbonyl carbon (C=O) of the amide
~ 160	Aromatic carbon attached to -OCH ₃
~ 136-114	Aromatic carbons
~ 55	Methoxy carbon (-OCH ₃)
~ 45-40	Piperidinone carbons adjacent to nitrogen
~ 40-35	Piperidinone carbons adjacent to carbonyl

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds.

Protocol:

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
- **Instrument Setup:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Record the spectrum typically in the range of 4000-400 cm⁻¹.

Expected Spectral Data & Interpretation: The IR spectrum will provide clear evidence for the key functional groups in **1-(3-Methoxybenzoyl)piperidin-4-one**.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~ 1720	C=O stretch	Ketone (piperidin-4-one)
~ 1630	C=O stretch	Amide (benzoyl)
~ 1600, 1480	C=C stretch	Aromatic ring
~ 1250, 1040	C-O stretch	Aryl ether (methoxy group)
~ 2950-2850	C-H stretch	Aliphatic
~ 3050	C-H stretch	Aromatic

Causality Behind Experimental Choices:

- ATR-FTIR: This technique is often preferred for its simplicity and minimal sample preparation, making it a rapid and reliable method for functional group analysis.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol:

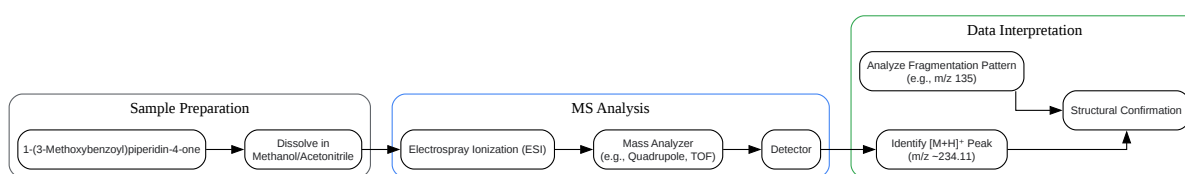
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).^[4]
- Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Spectral Data & Interpretation:

- Molecular Ion Peak ([M+H]⁺): For **1-(3-Methoxybenzoyl)piperidin-4-one** (C₁₃H₁₅NO₃), the expected monoisotopic mass is approximately 233.11 g/mol. The ESI-MS spectrum should show a prominent peak at m/z 234.11 corresponding to the protonated molecule.

- Fragmentation Pattern: The fragmentation pattern can provide valuable structural information.[5][6] Key fragments may arise from the cleavage of the amide bond or within the piperidinone ring. For instance, a fragment corresponding to the 3-methoxybenzoyl cation (m/z 135) would be a strong indicator of the structure.

Workflow for Mass Spectrometry Analysis:



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Caption: Workflow for Mass Spectrometry Analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For **1-(3-Methoxybenzoyl)piperidin-4-one**, HPLC is crucial for determining its purity and can be used for quantification.

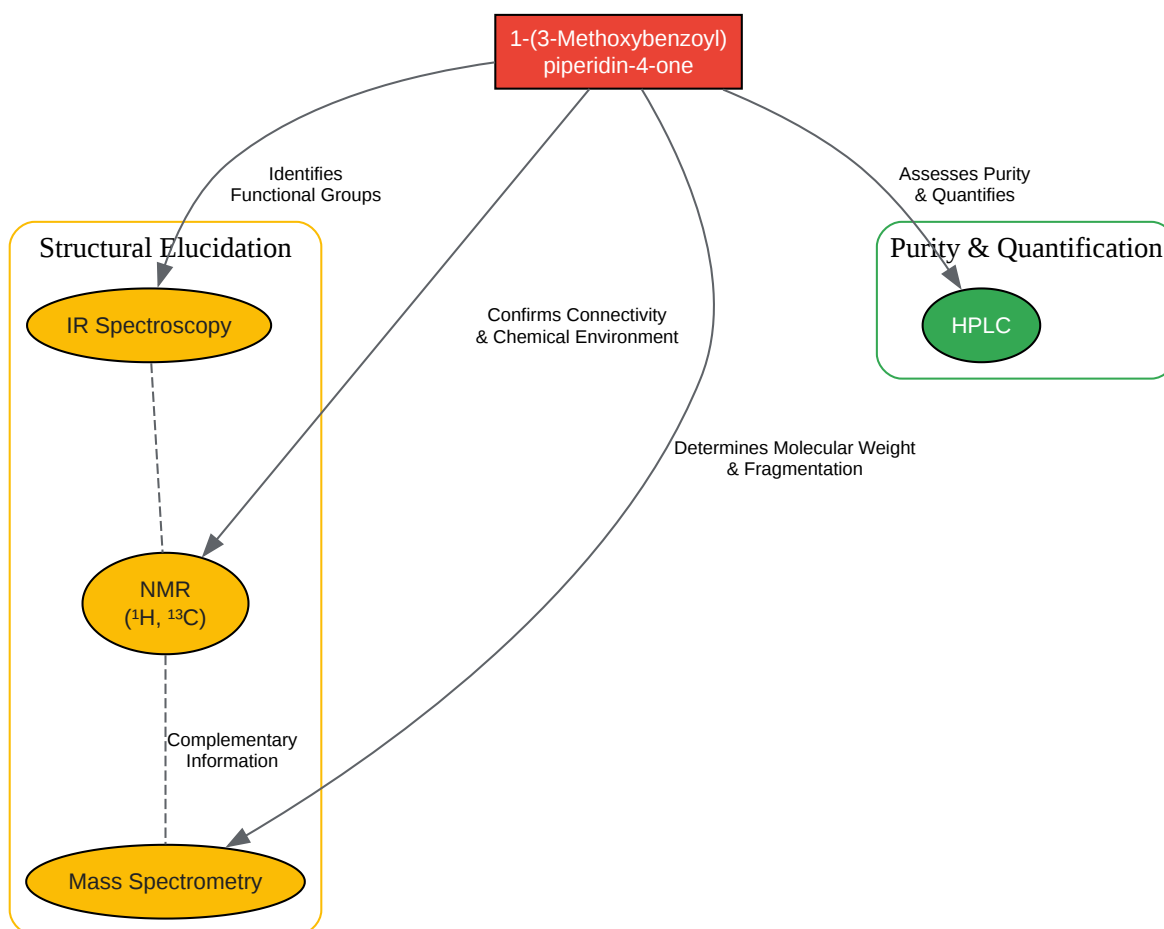
Protocol:

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m) is a common choice.[7]

- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7][8] For example, a starting condition could be 70% water with 0.1% formic acid and 30% acetonitrile.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm or 280 nm due to the benzoyl moiety).
- Injection Volume: 10-20 μ L.
- Data Analysis: The retention time of the main peak is characteristic of the compound under the specific chromatographic conditions. The peak area is proportional to the concentration and is used to determine purity.

Expected Results: A successful HPLC method will show a single, sharp, and symmetrical peak for pure **1-(3-Methoxybenzoyl)piperidin-4-one**. The presence of other peaks would indicate impurities. Method validation should be performed according to ICH guidelines.[7]

Logical Relationship of Characterization Techniques:



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Caption: Interrelation of Analytical Techniques.

Conclusion

The comprehensive characterization of **1-(3-Methoxybenzoyl)piperidin-4-one** requires a multi-technique approach. NMR spectroscopy provides the definitive structural elucidation, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight, and HPLC establishes the purity of the compound. By following the detailed protocols and understanding the principles behind each technique, researchers can confidently

ascertain the identity and quality of this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

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